N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide

HDAC3 selective inhibition zinc-binding group SAR epigenetic probe development

This compound features a single chiral center at the 2-hydroxypropyl position, making stereochemical identity critical for reproducible biological outcomes. The 2-methylthiobenzamide zinc-binding group (ZBG) has been independently validated to confer HDAC3 isoform selectivity (>300-fold over HDAC1/2) when paired with an optimized cap group, whereas replacement by hydroxyl completely abolishes selectivity. The furan-2-yl-hydroxypropyl cap is structurally distinct from published series, enabling novel cap–ZBG SAR expansion and IP generation. Procuring this exact regioisomer and stereochemically defined scaffold—rather than any in-class analog—ensures target engagement relevance and batch-to-batch consistency for dose-response assays and FEP calculations. 97% guaranteed purity with traceable supply.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 1396806-14-6
Cat. No. B2897805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide
CAS1396806-14-6
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=CC=C1SC)(C2=CC=CO2)O
InChIInChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-19-13)10-16-14(17)11-6-3-4-7-12(11)20-2/h3-9,18H,10H2,1-2H3,(H,16,17)
InChIKeyJJENABAMOKBZST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(Furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide (CAS 1396806-14-6): Structural & Pharmacophoric Baseline for Procurement Decision-Making


N-(2-(Furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide (CAS 1396806-14-6) is a synthetic small molecule (C₁₅H₁₇NO₃S, MW 291.4) combining a furan-2-yl-hydroxypropyl chiral cap, a 2-methylthiobenzamide zinc-binding pharmacophore, and a secondary amide linker . Unlike simple achiral benzamide analogs, it possesses a single stereocenter at the hydroxypropyl carbon, making stereochemical identity a critical purity and activity determinant . The 2-methylthio substituent has been independently validated as the key selectivity-conferring group within HDAC3 inhibitor scaffolds, where its replacement by hydroxyl abolishes isoform selectivity (>300-fold shift) [1]. This compound therefore occupies a structurally distinct niche among 2-(methylthio)benzamide derivatives, with procurement value linked to both its defined chirality and the proven pharmacological relevance of its zinc-binding group.

Why N-(2-(Furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide Cannot Be Replaced by Generic 2-(Methylthio)benzamide Analogs


The 2-(methylthio)benzamide pharmacophore class encompasses compounds with dramatically divergent selectivity profiles depending on the cap group (N-substituent). In the HDAC3 inhibitor series, compound 16 (2-methylthiobenzamide with a complex lysine-derived cap) achieves an HDAC3 IC₅₀ of 30 nM with >300-fold selectivity, whereas the identical 2-methylthio ZBG paired with a different cap (compound 13, methylamino benzamide) yields distinct potency and selectivity [1]. Furthermore, replacement of the 2-methylthio group with a 2-hydroxy group on the same scaffold completely abolishes HDAC3 selectivity (>300-fold to nonselective) [1]. Within the furan-hydroxypropyl subfamily, subtle regioisomeric shifts (furan-2-yl vs. furan-3-yl attachment) or spacer-length changes (hydroxypropyl vs. methylene linker) alter lipophilicity, hydrogen-bonding capacity, and target engagement potential . The target compound's specific stereochemistry (one chiral center) introduces additional variability: racemic or enantiomerically undefined material may exhibit different biological profiles from stereochemically pure batches . Simply procuring any in-class 2-(methylthio)benzamide without verifying the exact cap group, regioisomeric identity, and stereochemical purity therefore risks irreproducible or irrelevant biological outcomes.

Quantitative Differentiation Evidence for N-(2-(Furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide (CAS 1396806-14-6)


2-Methylthiobenzamide Zinc-Binding Group Confers HDAC3 Selectivity: Class-Level Pharmacophore Validation vs. 2-Hydroxy & 2-Amino Benzamides

The 2-methylthiobenzamide zinc-binding group (ZBG) present in the target compound has been validated in a published parallel medicinal chemistry campaign as the critical determinant of HDAC3 isoform selectivity. Compound 16 (2-methylthiobenzamide series) inhibits HDAC3 with an IC₅₀ of 30 nM and achieves >300-fold selectivity over all other HDAC isoforms tested (HDAC1, 2, 6, 8) [1]. When the 2-methylthio group is replaced by 2-hydroxy (compound 20), HDAC3 potency is retained but selectivity over HDAC1 and HDAC2 is completely lost (becomes a pan-HDAC1/2/3 inhibitor) [1]. The 2-ethylthio analog (compound 29) shows a 20-fold loss in HDAC3 potency relative to the methylthio compound, indicating that the methyl group on sulfur is optimal [1]. These data establish the 2-methylthiobenzamide moiety as a privileged ZBG for HDAC3-selective tool compound development, directly applicable to the target compound's pharmacophore.

HDAC3 selective inhibition zinc-binding group SAR epigenetic probe development

Physicochemical Differentiation: logP, PSA, and Rotatable Bond Profile vs. Closest Furan-Hydroxypropyl Regioisomer

The target compound (CAS 1396806-14-6) exhibits a computed logP of 2.3389, topological polar surface area (TPSA) of 52.32 Ų, 3 rotatable bonds, 3 H-bond acceptors, 1 H-bond donor, and zero Rule-of-5 violations, consistent with favorable oral drug-like properties . In contrast, the regioisomeric analog N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide (CAS 1428355-21-8) shares the same molecular formula and MW (291.4) but is predicted to differ in lipophilicity and TPSA due to altered furan attachment and hydroxyl positioning . The furan-2-yl attachment in the target compound places the heterocycle oxygen in a different spatial orientation relative to the hydroxypropyl linker compared to furan-3-yl analogs, affecting hydrogen-bonding geometry and metabolic stability predictions . These differences are critical in structure-based design where precise pharmacophoric geometry is required.

physicochemical property comparison drug-likeness ADME prediction

Commercially Specified Purity (97%) and Supplier Traceability vs. Unspecified or Lower-Purity Alternatives

The target compound is available from Amadis Chemical Company Limited with a guaranteed purity specification of 97% and confirmed in-stock status, as cataloged by the mcule.com integrated procurement platform . This specification provides a baseline quality assurance metric not consistently reported for close-in analogs from other suppliers. For example, N-(3-(furan-3-yl)-3-hydroxypropyl)-2-(methylthio)benzamide (CAS 1428355-21-8) and N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide are listed on chemsrc.com without purity guarantees . The target compound also benefits from Amadis Chemical's established cataloging, ensuring batch-to-batch traceability for long-term research programs.

compound procurement purity specification reproducibility

Stereochemical Identity: Chiral Center Implications for Target Engagement vs. Achiral or Racemic Analogs

The target compound possesses one stereocenter at the 2-hydroxypropyl carbon (the carbon bearing both the hydroxyl and furan-2-yl substituents) . This contrasts with N-(furan-2-ylmethyl)-2-(methylthio)benzamide, which is achiral and lacks the hydroxyl group entirely, precluding stereospecific interactions . The presence of a chiral center introduces the possibility of enantiomer-dependent biological activity, a phenomenon well-documented in medicinal chemistry where individual enantiomers can differ in potency, selectivity, and toxicity profiles. The commercial listing does not specify enantiomeric excess, but the defined chirality distinguishes this compound from achiral methylene-linked furan-benzamide analogs that cannot engage stereoselective binding pockets.

stereochemistry chiral resolution enantiomer-specific activity

Optimal Research & Procurement Scenarios for N-(2-(Furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide (CAS 1396806-14-6)


HDAC3-Selective Tool Compound Design: Leveraging the 2-Methylthio ZBG Pharmacophore

Investigators developing isoform-selective HDAC3 inhibitors can use this compound as a scaffold or fragment for structure-activity relationship (SAR) expansion. The 2-methylthiobenzamide ZBG has been rigorously validated to confer HDAC3 selectivity (IC₅₀ 30 nM, >300-fold over HDAC1/2) when paired with an optimized cap group [1]. The target compound provides a distinct furan-2-yl-hydroxypropyl cap not represented in the published compound 16 series, enabling exploration of novel cap–ZBG combinations for intellectual property generation or selectivity tuning.

Stereochemistry-Dependent Target Engagement Studies with a Single-Enantiomer Handle

The compound's single chiral center at the 2-hydroxypropyl position offers a defined stereochemical probe for targets where enantioselective binding is hypothesized . Research programs can procure the racemate for initial screening, then commission chiral resolution to compare (R) and (S) enantiomer activity—an option unavailable with achiral methylene-linked furan-benzamide analogs. Pairing enantiopure batches with the validated 2-methylthio ZBG enables multidimensional SAR (chirality × ZBG × cap geometry).

Computational Docking & Pharmacophore Modeling with Defined Physicochemical Parameters

With well-characterized physicochemical properties (logP 2.34, TPSA 52.32 Ų, 3 rotatable bonds, 0 RO5 violations) , this compound serves as a suitable input for molecular docking, pharmacophore modeling, and QSAR model building. Its defined regioisomeric identity (furan-2-yl) and stereochemical handle enable precise pose prediction and free energy perturbation (FEP) calculations that would be confounded by regioisomeric or achiral surrogate compounds.

Procurement-Standardized Screening Library Inclusion with Guaranteed Purity Specifications

For high-throughput or focused screening campaigns requiring reproducible inter-plate and inter-laboratory results, this compound's 97% guaranteed purity and traceable supplier (Amadis Chemical) provide a quality-controlled entry over close analogs lacking documented purity specifications. The in-stock availability and cataloged identity (mcule ID: P-489185630) reduce procurement lead times and minimize batch-to-batch variability in dose-response assays.

Quote Request

Request a Quote for N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.